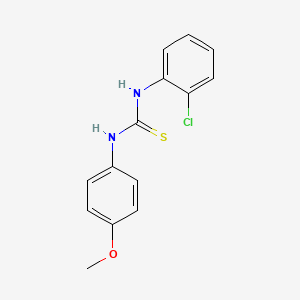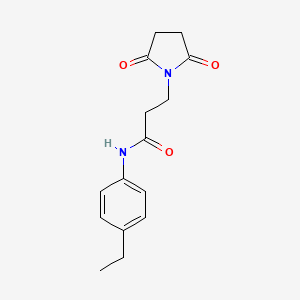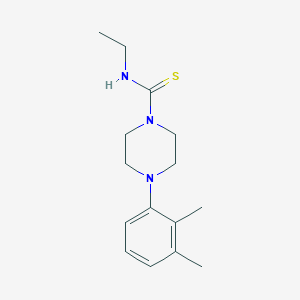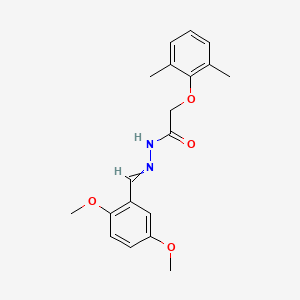
1-(2-Chlorophenyl)-3-(4-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(4-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a thiourea moiety.
Méthodes De Préparation
The synthesis of 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)thiourea typically involves the reaction of 2-chloroaniline with 4-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Synthetic Route:
- Dissolve 2-chloroaniline in ethanol.
- Add 4-methoxyphenyl isothiocyanate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization from ethanol.
Analyse Des Réactions Chimiques
1-(2-Chlorophenyl)-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
- Reduction: Lithium aluminum hydride.
- Substitution: Halides, alkoxides.
Major Products:
- Sulfoxides, sulfones (oxidation).
- Amines (reduction).
- Substituted thioureas (substitution).
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3-(4-methoxyphenyl)thiourea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Agriculture: The compound is explored for its use as a fungicide and herbicide, providing protection against various plant pathogens.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell growth. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell proliferation.
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)-3-(4-methoxyphenyl)thiourea can be compared with other thiourea derivatives such as:
1-(2-Chlorophenyl)-3-phenylthiourea: Lacks the methoxy group, which may affect its biological activity and solubility.
1-(4-Methoxyphenyl)-3-phenylthiourea: Lacks the chlorophenyl group, which may influence its reactivity and binding affinity to molecular targets.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-18-11-8-6-10(7-9-11)16-14(19)17-13-5-3-2-4-12(13)15/h2-9H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOIDJLNZXIKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 1,2-dimethyl-5-{[(methylamino)carbonyl]oxy}-1H-indole-3-carboxylate](/img/structure/B5743279.png)

![5-{[(4-fluorophenoxy)acetyl]amino}isophthalic acid](/img/structure/B5743302.png)



![3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid](/img/structure/B5743315.png)
![2-(3-BROMOPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5743327.png)


![N-[(E)-furan-2-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine](/img/structure/B5743361.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5743370.png)
![2,5-dichloro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5743383.png)

